1,4-Pentanediol, 1-(4-methoxyphenyl)-
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Overview
Description
1,4-Pentanediol, 1-(4-methoxyphenyl)- is an organic compound that features a pentanediol backbone with a methoxyphenyl group attached to one of the carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Pentanediol, 1-(4-methoxyphenyl)- can be achieved through several methods. One common approach involves the use of stereocomplementary carboligases and NADPH-dependent alcohol dehydrogenases in a one-pot, two-step cascade. This method ensures high isomeric purity and efficient atom economy . Another method involves the catalytic conversion of furfural to 1,4-pentanediol using a combination of Amberlyst-15 and Ru-FeO_x/AC catalysts .
Industrial Production Methods
Industrial production of 1,4-Pentanediol, 1-(4-methoxyphenyl)- typically involves large-scale catalytic processes. For example, the direct conversion of furfural into 1,4-pentanediol using a fixed-bed reactor has been reported to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
1,4-Pentanediol, 1-(4-methoxyphenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1,4-Pentanediol, 1-(4-methoxyphenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Medicine: Its derivatives are being explored for their anti-inflammatory properties.
Industry: It is used in the production of polymers and resins due to its diol functionality.
Mechanism of Action
The mechanism of action of 1,4-Pentanediol, 1-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a precursor to active pharmaceutical ingredients, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
1,4-Pentanediol: A simple diol used in polymer production.
2,5-Pentanediol: Another diol with similar applications in the polymer industry.
4-Hydroxy-1-pentanol: A related compound used in organic synthesis.
Uniqueness
1,4-Pentanediol, 1-(4-methoxyphenyl)- is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical properties and potential applications compared to other similar diols. This functional group can enhance the compound’s reactivity and its suitability for specific pharmaceutical and industrial applications.
Properties
CAS No. |
820247-81-2 |
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Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)pentane-1,4-diol |
InChI |
InChI=1S/C12H18O3/c1-9(13)3-8-12(14)10-4-6-11(15-2)7-5-10/h4-7,9,12-14H,3,8H2,1-2H3 |
InChI Key |
QVCJXFNJIGWXCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(C1=CC=C(C=C1)OC)O)O |
Origin of Product |
United States |
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